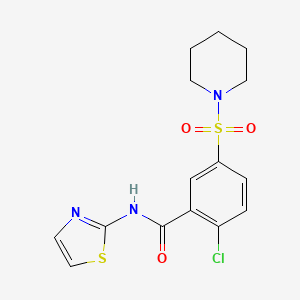![molecular formula C17H24N2O5S B3568735 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine CAS No. 5919-98-2](/img/structure/B3568735.png)
4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine
Descripción general
Descripción
4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine, also known as MPSM, is a chemical compound that has been widely used in scientific research. MPSM belongs to the class of sulfonyl-containing compounds and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine is not fully understood. However, studies have shown that 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine can inhibit the activity of enzymes involved in inflammation and cancer, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine has been shown to have various biochemical and physiological effects. 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine has been shown to reduce inflammation in animal models of arthritis and colitis. 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine has several advantages for lab experiments. 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine is easy to synthesize and has good stability. 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine has been shown to have low toxicity in animal studies. However, 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine has some limitations for lab experiments. 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine is not water-soluble, which can limit its use in some experiments. 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine can also interact with some proteins, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for the study of 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine. One direction is to synthesize and evaluate analogs of 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine for their biological activity. Another direction is to investigate the mechanism of action of 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine in more detail. Further studies are also needed to evaluate the safety and efficacy of 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine in animal models and humans.
Aplicaciones Científicas De Investigación
4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine has been extensively used in scientific research, particularly in the field of medicinal chemistry. 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine has been shown to have potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine has been used as a lead compound in drug discovery programs, and several analogs of 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine have been synthesized and evaluated for their biological activity.
Propiedades
IUPAC Name |
(4-methoxy-3-morpholin-4-ylsulfonylphenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-23-15-6-5-14(17(20)18-7-3-2-4-8-18)13-16(15)25(21,22)19-9-11-24-12-10-19/h5-6,13H,2-4,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLGABQHBHGLEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCCC2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360318 | |
| Record name | [4-Methoxy-3-(morpholine-4-sulfonyl)phenyl](piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5919-98-2 | |
| Record name | [4-Methoxy-3-(morpholine-4-sulfonyl)phenyl](piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-N-(5-chloro-2-methoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568652.png)
![3-bromo-N-(2-phenylethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568659.png)
![3-bromo-N-(3-methoxy-5-nitrophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568677.png)
![5-(2-furyl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568679.png)
![5-(2-furyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568684.png)
![5-(2-furyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568688.png)
![N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568705.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568709.png)
![N-(3,4-dichlorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568713.png)
![5-(2-furyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568723.png)
![N-(3-chloro-2-methylphenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568730.png)
![2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-[(diethylamino)sulfonyl]benzamide](/img/structure/B3568742.png)
![N-[4-(benzoylamino)phenyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B3568749.png)
